A Technical Guide to the Chemical Structure and Synthesis of Pafolacianine
A Technical Guide to the Chemical Structure and Synthesis of Pafolacianine
For Researchers, Scientists, and Drug Development Professionals
Introduction
Pafolacianine, also known as OTL38, is a fluorescent imaging agent designed for intraoperative use to identify malignant lesions.[1] It is composed of a folate receptor-alpha (FRα)-targeting ligand conjugated to a near-infrared (NIR) fluorescent dye.[2] FRα is a protein that is frequently overexpressed in various cancers, including ovarian cancer.[2] By targeting this receptor, pafolacianine selectively accumulates in cancerous tissues, allowing surgeons to visualize tumors in real-time using a specialized imaging system. This guide provides a detailed overview of the chemical structure and synthesis pathway of pafolacianine.
Chemical Structure of Pafolacianine
Pafolacianine is a complex organic molecule with the molecular formula C61H67N9O17S4 and a molar mass of 1326.49 g/mol .[3] The structure of pafolacianine can be conceptually divided into three key components: a pteroyl group that acts as the targeting ligand, a tyrosine linker, and a near-infrared (NIR) dye that provides the fluorescent signal.[4]
The IUPAC name for pafolacianine is: 2-{(E)-2-[(3E)-2-(4-{2-[(4-{[(2-Amino-4-oxo-3,4-dihydro-6-pteridinyl)methyl]amino}benzoyl)amino]-2-carboxyethyl}}phenoxy)-3-{(2E)-2-[3,3-dimethyl-5-sulfo-1-(4-sulfobutyl)-1,3-dihydro-2H-indol-2-ylidene]ethylidene}-1-cyclohexen-1-yl]vinyl}-3,3-dimethyl-1-(4-sulfobutyl)-3H-indolium-5-sulfonate.
Below is a diagram illustrating the core components of the pafolacianine chemical structure.
Physicochemical and Pharmacokinetic Properties
A summary of the key quantitative data for pafolacianine is presented in the tables below for easy reference and comparison.
Table 1: Physicochemical Properties of Pafolacianine
| Property | Value | Reference |
| Molecular Formula | C61H67N9O17S4 | |
| Molar Mass | 1326.49 g/mol | |
| Peak Absorption (λmax) | 776 nm | |
| Peak Emission (λem) | 796 nm | |
| Excitation Range | 760 - 785 nm | |
| Emission Range | 790 - 815 nm |
Table 2: Pharmacokinetic Properties of Pafolacianine
| Property | Value | Reference |
| Binding Affinity (Kd) | ~1 nM | |
| Mean Cmax | 59.1 ± 5.94 ng/mL | |
| Mean AUCinf | 63.6 ± 12.6 ng x hr/mL | |
| Mean Volume of Distribution (Vz) | 17.1 ± 5.99 L | |
| Plasma Protein Binding | 93.7% | |
| Elimination Half-life | 0.44 ± 0.23 hours | |
| Mean Plasma Clearance | 28.6 ± 4.97 L/hr |
Synthesis Pathway of Pafolacianine
The synthesis of pafolacianine is a multi-step process that involves the strategic coupling of its three core components. The synthesis begins with a protected form of pteroic acid, which is then conjugated to a protected tyrosine linker. Following deprotection, the resulting intermediate is coupled to the S0456 near-infrared dye to yield the final pafolacianine molecule.
The following diagram provides a high-level overview of the synthetic workflow.
Experimental Protocols
While detailed, step-by-step experimental protocols with specific reagent quantities, reaction times, and purification methods are proprietary, a general outline of the key experimental steps is provided based on published information.
Step 1: Amide Coupling
The synthesis commences with the amide coupling of N10-trifluoroacetylpteroic acid and t-Bu-protected tyrosine. This reaction forms the initial protected intermediate (26.3) and has been reported to proceed with a high yield of 97%.
Step 2: Deprotection of the Intermediate
The tert-butyl protecting groups are removed from the intermediate (26.3) using a mixture of trifluoroacetic acid (TFA), triisopropylsilane, and water. This step yields the deprotected intermediate (26.4).
Step 3: Removal of the Trifluoroacetamide Protecting Group
The trifluoroacetamide protecting group on the pteroic acid moiety is removed using sodium hydroxide in water. This step is crucial for the subsequent coupling reaction and results in the formation of a phenoxide intermediate. The pH of the reaction mixture is maintained between 9 and 10 to ensure the completion of the reaction while avoiding the hydrolysis of the S0456 dye.
Step 4: Final Coupling to the NIR Dye
The final step involves the treatment of the phenoxide intermediate with the near-infrared dye S0456 to complete the synthesis of pafolacianine.
Purification
The final product, pafolacianine, is purified through precipitation. The reaction mixture is added dropwise to stirred acetone, and the resulting precipitate is filtered and washed with acetone to achieve high purity.
Conclusion
Pafolacianine represents a significant advancement in the field of fluorescence-guided surgery. Its unique chemical structure, which combines a high-affinity targeting ligand with a potent near-infrared dye, enables the precise identification of malignant tissues during surgical procedures. The multi-step synthesis, while complex, allows for the controlled assembly of this sophisticated imaging agent. The quantitative data on its physicochemical and pharmacokinetic properties further underscore its suitability for clinical applications. This technical guide provides a foundational understanding of the core chemical principles underlying pafolacianine, offering valuable insights for researchers and professionals in drug development and oncology.
